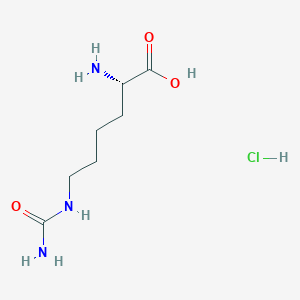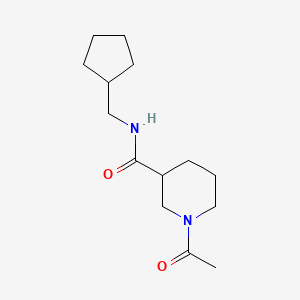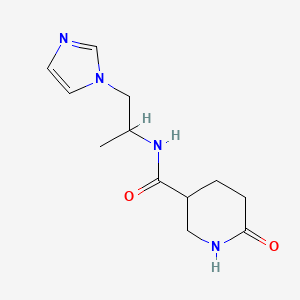![molecular formula C16H13N5 B7570903 2-[(1-Phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7570903.png)
2-[(1-Phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PPMAP and has a molecular formula of C18H14N6. PPMAP belongs to the category of pyrazole derivatives and is synthesized using a simple and efficient method.
Mecanismo De Acción
The mechanism of action of PPMAP is not well understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. PPMAP has been shown to inhibit enzymes such as phosphodiesterases and protein kinases, which play a crucial role in various cellular processes. PPMAP has also been shown to inhibit the NF-kB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects
PPMAP has been shown to have various biochemical and physiological effects on the body. In animal models, PPMAP has been shown to reduce inflammation, inhibit cancer cell growth, and improve cognitive function. PPMAP has also been shown to have anti-bacterial properties and can inhibit the growth of various bacterial strains. However, more research is needed to understand the full extent of the biochemical and physiological effects of PPMAP.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPMAP has several advantages for lab experiments such as its simple and efficient synthesis method, low toxicity, and potential applications in various fields. However, PPMAP also has some limitations such as its poor solubility in water and limited availability. These limitations can be overcome by modifying the synthesis method or developing new formulations of PPMAP.
Direcciones Futuras
There are several future directions for the research and development of PPMAP. One direction is to study the potential applications of PPMAP in drug discovery and development. PPMAP can be used as a lead compound for developing new drugs that target various enzymes and signaling pathways. Another direction is to study the potential applications of PPMAP in material science. PPMAP can be used as a ligand in metal-organic frameworks for various applications such as gas storage and separation. Overall, PPMAP has great potential for various applications and warrants further research and development.
Métodos De Síntesis
PPMAP can be synthesized using a one-pot reaction method that involves the condensation of 4-aminopyridine-3-carbonitrile with 1-phenyl-3-methyl-5-pyrazolone in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure PPMAP.
Aplicaciones Científicas De Investigación
PPMAP has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, PPMAP has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. PPMAP has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in various animal models. In biochemistry, PPMAP has been studied for its ability to inhibit enzymes such as phosphodiesterases and protein kinases. PPMAP has also been used as a ligand in metal-organic frameworks for various applications in material science.
Propiedades
IUPAC Name |
2-[(1-phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5/c17-11-13-5-4-9-18-16(13)19-12-14-8-10-21(20-14)15-6-2-1-3-7-15/h1-10H,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYCCLAUCGDARQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)CNC3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(2-Methylphenyl)pyrrolidin-1-yl]-(2-methylpyrimidin-4-yl)methanone](/img/structure/B7570821.png)






![3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione](/img/structure/B7570871.png)
![3-indol-1-yl-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7570884.png)
![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7570892.png)

![1'-[(2-Chlorophenyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B7570911.png)

![5-[(5-Bromothiophen-2-yl)sulfonylamino]-2-chlorobenzoic acid](/img/structure/B7570915.png)
